Cas no 1261468-42-1 (3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile)

3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile 化学的及び物理的性質
名前と識別子
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- 3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile
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- インチ: 1S/C12H6Cl3N3/c13-7-4-9(15)8(14)3-6(7)11-2-1-10(17)12(5-16)18-11/h1-4H,17H2
- InChIKey: OFFRMCLLXGOOMX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1C=CC(=C(C#N)N=1)N)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 343
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 62.7
3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022004544-1g |
3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile |
1261468-42-1 | 97% | 1g |
$1663.20 | 2023-09-03 | |
Alichem | A022004544-250mg |
3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile |
1261468-42-1 | 97% | 250mg |
$666.40 | 2023-09-03 | |
Alichem | A022004544-500mg |
3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile |
1261468-42-1 | 97% | 500mg |
$1019.20 | 2023-09-03 |
3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile 関連文献
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3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrileに関する追加情報
Introduction to 3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile (CAS No. 1261468-42-1)
3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural framework and versatile reactivity. This compound, identified by the CAS number 1261468-42-1, has garnered considerable attention due to its potential applications in the synthesis of advanced intermediates and bioactive molecules. The presence of both amino and nitrile functional groups, coupled with the electron-withdrawing nature of the 2,4,5-trichlorophenyl substituent, makes this molecule a valuable candidate for further exploration in medicinal chemistry.
The structural motif of 3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile incorporates a pyridine core, which is a cornerstone in the development of various pharmacological agents. Pyridine derivatives are widely recognized for their role in modulating biological pathways, making them indispensable in drug discovery programs. The specific substitution pattern at the pyridine ring enhances the compound's interactability with biological targets, thereby opening avenues for designing novel therapeutic entities.
Recent advancements in synthetic methodologies have enabled more efficient access to 3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile, facilitating its incorporation into complex molecular architectures. The 2,4,5-trichlorophenyl group introduces a strong electron-withdrawing effect, which can influence the electronic properties of the molecule. This feature is particularly useful in designing molecules with optimized binding affinities and selectivity towards biological receptors.
In the context of pharmaceutical development, 3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile has been explored as a precursor for various bioactive compounds. Its amino group provides a handle for further functionalization via reductive amination, diazotization reactions, or coupling with carboxylic acid derivatives. These transformations are pivotal in constructing more intricate scaffolds that can exhibit enhanced pharmacological properties.
The nitrile group in 3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile also plays a crucial role in its reactivity. Nitriles can be hydrolyzed to carboxylic acids or reduced to amides under appropriate conditions. This flexibility allows for diverse chemical modifications, enabling chemists to tailor the compound's properties for specific applications. For instance, hydrolysis of the nitrile group can yield a corresponding carboxylic acid derivative that may possess different solubility characteristics or metabolic stability.
Current research in the field of medicinal chemistry highlights the importance of heterocyclic compounds like 3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile in addressing unmet medical needs. The compound's ability to serve as a building block for more complex molecules underscores its significance in drug discovery pipelines. By leveraging its structural features and reactivity patterns, researchers aim to develop novel therapeutics that target a wide range of diseases.
The synthesis of 3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Modern synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to streamline the process and enhance efficiency. These methods not only improve scalability but also enable access to previously inaccessible molecular architectures.
The electronic and steric properties of 3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile are critical factors that influence its behavior in biological systems. The electron-withdrawing effect of the 2,4,5-trichlorophenyl group can modulate charge distribution across the molecule، thereby affecting its interactions with biological targets. Understanding these interactions is essential for rational drug design and optimizing pharmacokinetic profiles.
In conclusion,3-Amino-6-(2,4,5-trichlorophenyl)picolinonitrile (CAS No. 1261468-42-1) represents a promising candidate for further exploration in pharmaceutical research。 Its unique structural features и versatile reactivity make it a valuable intermediate for synthesizing novel bioactive molecules。 Ongoing studies continue to uncover new applications và synthetic strategies,highlighting its significance in advancing drug discovery efforts.
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